molecular formula C16H9Cl3N2O B2420824 4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine CAS No. 339106-07-9

4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine

Cat. No.: B2420824
CAS No.: 339106-07-9
M. Wt: 351.61
InChI Key: QUUNKZUAIBTVDD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. This particular compound is characterized by the presence of chlorophenyl and dichlorophenoxy groups attached to the pyrimidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl and 2,5-dichlorophenoxy intermediates.

    Condensation Reaction: These intermediates undergo a condensation reaction with a pyrimidine precursor under controlled conditions.

    Catalysts and Solvents: Common catalysts used in this synthesis include Lewis acids such as aluminum chloride, and solvents like dichloromethane or toluene are often employed to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl and dichlorophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Biological Research: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)pyrimidine
  • 4-(4-Chlorophenyl)-2-(3,5-dichlorophenoxy)pyrimidine
  • 4-(4-Chlorophenyl)-2-(2,6-dichlorophenoxy)pyrimidine

Uniqueness

4-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine is unique due to the specific positioning of the chlorophenyl and dichlorophenoxy groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2O/c17-11-3-1-10(2-4-11)14-7-8-20-16(21-14)22-15-9-12(18)5-6-13(15)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUNKZUAIBTVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)OC3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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